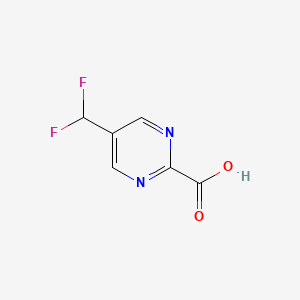
5-(Difluoromethyl)pyrimidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Difluoromethyl)pyrimidine-2-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with a difluoromethyl group at the 5-position and a carboxylic acid group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the cyclocondensation of 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid . Another approach involves the condensation of methyl 5-amino-1H-pyrazole-3-carboxylate with 4,4-difluoro-1-phenylbutane-1,3-dione .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Difluoromethyl)pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include acetic acid, trifluoroacetic acid, and various 1,3-dicarbonyl compounds .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the condensation reactions mentioned earlier yield pyrazolo[1,5-a]pyrimidine derivatives .
Applications De Recherche Scientifique
5-(Difluoromethyl)pyrimidine-2-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a building block in the synthesis of biologically active molecules, including antiviral and anticancer agents.
Materials Science: The unique properties of the difluoromethyl group make this compound of interest in the development of new materials with enhanced stability and performance.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions involving pyrimidine derivatives.
Mécanisme D'action
it is known that the presence of the difluoromethyl group can enhance the biological activity and metabolic stability of the compound . The molecular targets and pathways involved in its biological effects are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Difluoromethyl)pyrimidine-5-carboxylic acid: This compound has a similar structure but with the difluoromethyl group at the 2-position instead of the 5-position.
4-(Difluoromethyl)pyrimidine-2-carboxylic acid: Another similar compound with the difluoromethyl group at the 4-position.
Uniqueness
5-(Difluoromethyl)pyrimidine-2-carboxylic acid is unique due to the specific positioning of the difluoromethyl group, which can influence its reactivity and biological activity. The presence of the carboxylic acid group at the 2-position also adds to its distinct chemical properties.
Propriétés
Formule moléculaire |
C6H4F2N2O2 |
|---|---|
Poids moléculaire |
174.10 g/mol |
Nom IUPAC |
5-(difluoromethyl)pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C6H4F2N2O2/c7-4(8)3-1-9-5(6(11)12)10-2-3/h1-2,4H,(H,11,12) |
Clé InChI |
ZXULACHWLSWYJA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=N1)C(=O)O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















